AZD-6280

Übersicht

Beschreibung

AZD-6280 ist ein neuartiger partieller Modulator des Gamma-Aminobuttersäure-A-Rezeptors. Es hat eine höhere in-vitro-Wirksamkeit an den Alpha-2- und Alpha-3-Subtypen im Vergleich zu den Alpha-1- und Alpha-5-Subtypen gezeigt . Diese Verbindung wurde hauptsächlich auf ihre potenziellen anxiolytischen Wirkungen und ihr günstiges Nebenwirkungsprofil im Vergleich zu anderen ähnlichen Verbindungen untersucht .

Wissenschaftliche Forschungsanwendungen

Es wurde in klinischen Studien eingesetzt, um seine Auswirkungen auf Sedierung, Kognition und Elektroenzephalographie im Vergleich zu Lorazepam zu untersuchen . Zusätzlich wurde AZD-6280 auf seine Auswirkungen auf die Pharmakokinetik von Midazolam und Koffein bei gesunden Freiwilligen untersucht . Seine selektive Modulation des Gamma-Aminobuttersäure-A-Rezeptors macht es zu einer wertvollen Verbindung für die Forschung zu Angst und Sedierung .

Wirkmechanismus

This compound entfaltet seine Wirkungen durch selektive Modulation des Gamma-Aminobuttersäure-A-Rezeptors, wobei es speziell die Alpha-2- und Alpha-3-Subtypen angreift . Diese selektive Modulation führt zu einem eindeutigen pharmakodynamischen Profil mit potenziellen konzentrationsabhängigen anxiolytischen Wirkungen und einem günstigeren Nebenwirkungsprofil im Vergleich zu Lorazepam . Zu den molekularen Zielstrukturen und -wegen, die an seinem Wirkmechanismus beteiligt sind, gehören die Gamma-Aminobuttersäure-A-Rezeptor-Subtypen Alpha-2 und Alpha-3 .

Wirkmechanismus

Target of Action

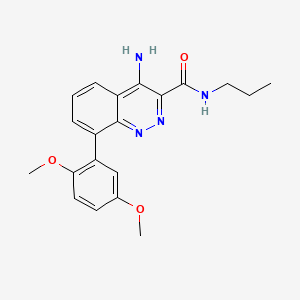

AZD-6280, also known as “AZD6280” or “B9Z1OEH19D” or “3-Cinnolinecarboxamide, 4-amino-8-(2,5-dimethoxyphenyl)-N-propyl-” or “4-amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide”, is a selective modulator of the GABAA receptors . Specifically, it has higher in vitro efficacy at the α2 and α3 subtypes compared to the α1 and α5 subtypes . These receptors play a crucial role in inhibitory neurotransmission in the brain.

Mode of Action

As a selective GABAA receptor modulator, this compound enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) on the GABAA receptors . This results in an increase in inhibitory effects on neuronal excitability, which can lead to sedative, anxiolytic, and muscle relaxant effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system. By modulating the GABAA receptors, this compound enhances the inhibitory effects of GABA in the central nervous system . This can lead to changes in various neurological and psychological processes, including anxiety, cognition, and motor control .

Pharmacokinetics

It’s known that the compound has been administered orally in clinical trials

Result of Action

The modulation of GABAA receptors by this compound can result in a range of molecular and cellular effects. For instance, it has been suggested that this compound may have potential anxiolytic effects . Moreover, the compound’s selective action on the α2 and α3 subtypes of the GABAA receptors may result in a more favorable side effect profile compared to non-selective benzodiazepines .

Biochemische Analyse

Biochemical Properties

AZD-6280 plays a significant role in modulating the activity of GABAA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The compound interacts with the α2 and α3 subtypes of the GABAA receptor, enhancing their activity and leading to increased inhibitory signaling . This interaction helps to reduce neuronal excitability and has anxiolytic effects. The compound’s selective modulation of these receptor subtypes is key to its therapeutic potential, as it aims to provide anxiolytic benefits without the sedative side effects commonly associated with non-selective GABAA receptor modulators .

Cellular Effects

This compound influences various cellular processes by modulating GABAA receptor activity. In neurons, the compound enhances inhibitory signaling, leading to reduced neuronal excitability and decreased release of excitatory neurotransmitters . This modulation of cell signaling pathways can impact gene expression and cellular metabolism, contributing to its anxiolytic effects. Additionally, this compound’s selective targeting of the α2 and α3 subtypes helps to minimize the impact on other cellular functions, reducing the likelihood of adverse effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the α2 and α3 subtypes of the GABAA receptor. By enhancing the activity of these receptors, the compound increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . This mechanism of action is responsible for the compound’s anxiolytic effects. Furthermore, this compound’s selective modulation of these receptor subtypes helps to avoid the sedative effects associated with non-selective GABAA receptor modulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied to understand its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound maintains its anxiolytic effects over extended periods, with minimal degradation .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound exhibits significant anxiolytic effects without causing sedation . At higher doses, some adverse effects, such as mild sedation and motor impairment, have been observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its interaction with enzymes responsible for its metabolism and clearance. The compound is primarily metabolized by the liver, with cytochrome P450 enzymes playing a key role in its biotransformation . Understanding the metabolic pathways of this compound is crucial for optimizing its pharmacokinetic properties and minimizing potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is efficiently transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound’s distribution within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound’s subcellular localization is primarily within the central nervous system, where it interacts with GABAA receptors on neuronal membranes . The compound’s targeting signals and post-translational modifications help direct it to specific compartments within neurons, ensuring its effective modulation of GABAA receptor activity . This precise localization is essential for achieving the desired therapeutic effects while minimizing off-target interactions.

Vorbereitungsmethoden

Die Syntheserouten und Reaktionsbedingungen für AZD-6280 beinhalten die Herstellung einer Stammlösung durch Auflösen von 2 mg des Medikaments in 50 μL Dimethylsulfoxid, was zu einer Stammlösungskonzentration von 40 mg/mL führt . Die industriellen Produktionsmethoden für this compound sind in der verfügbaren Literatur nicht ausführlich beschrieben.

Analyse Chemischer Reaktionen

AZD-6280 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind Dimethylsulfoxid zur Auflösung und Lagerung bei bestimmten Temperaturen, um die Stabilität zu erhalten . Die Hauptprodukte, die aus diesen Reaktionen entstehen, werden in den verfügbaren Quellen nicht explizit beschrieben.

Vergleich Mit ähnlichen Verbindungen

AZD-6280 ist einzigartig in seiner selektiven Modulation der Gamma-Aminobuttersäure-A-Rezeptor-Subtypen Alpha-2 und Alpha-3, was es von anderen ähnlichen Verbindungen wie Lorazepam unterscheidet . Andere ähnliche Verbindungen sind AZD8529 und AZD7325, die auf ihre metabolischen Transformationen und Sicherheitsprofile untersucht wurden . Die eindeutige Elektroenzephalographie-Signatur und das günstige Nebenwirkungsprofil von this compound unterstreichen seine Einzigartigkeit im Vergleich zu diesen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

4-amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-4-10-22-20(25)19-17(21)14-7-5-6-13(18(14)23-24-19)15-11-12(26-2)8-9-16(15)27-3/h5-9,11H,4,10H2,1-3H3,(H2,21,23)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWCZRPXYVDQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60915944 | |

| Record name | 4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942436-93-3 | |

| Record name | AZD-6280 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942436933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-6280 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-6280 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9Z1OEH19D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

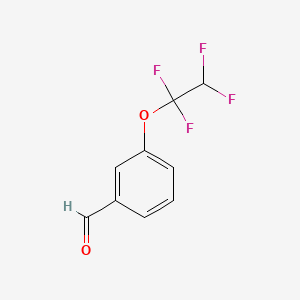

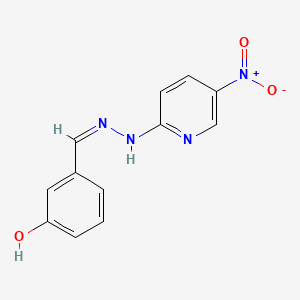

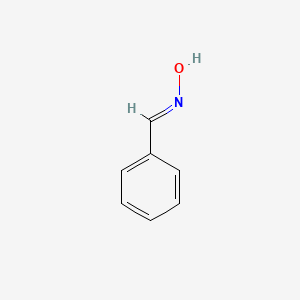

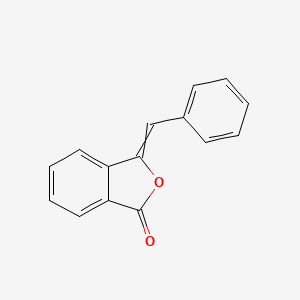

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

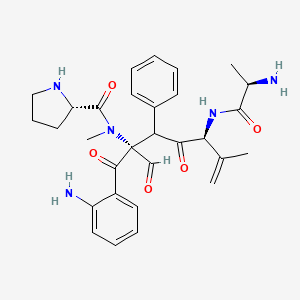

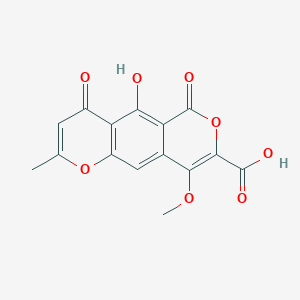

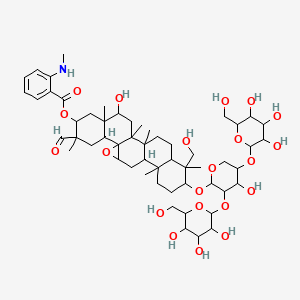

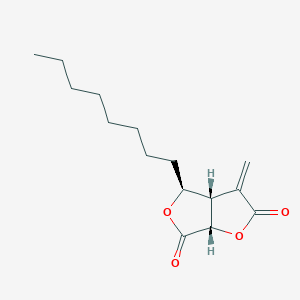

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.